REACTION_SMILES
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[CH3:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[Cl-:1].[Cl:19][CH:20]([Cl:21])[Cl:22].[Cl:3][c:4]1[n:5][cH:6][c:7]([C:8]#[N:9])[cH:10][cH:11]1.[NH4+:2]>>[NH2:2][C:8]([c:7]1[cH:6][n:5][c:4]([Cl:3])[cH:11][cH:10]1)=[NH:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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N=C(N)c1ccc(Cl)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |